molecular formula C13H18O B1598964 2-(4-Isobutyrylphenyl)propane CAS No. 72846-62-9

2-(4-Isobutyrylphenyl)propane

Cat. No.: B1598964
CAS No.: 72846-62-9
M. Wt: 190.28 g/mol
InChI Key: KJOFMRLNOMBWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

When handling “2-(4-Isobutyrylphenyl)propane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-(4-Isobutyrylphenyl)propane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase (COX) enzymes, similar to ibuprofen, inhibiting their activity and thereby reducing the production of prostaglandins This interaction is crucial in its anti-inflammatory and analgesic effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain . This compound may also affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins This mechanism is similar to that of ibuprofen, highlighting the structural and functional similarities between the two compounds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation, renal impairment, and hepatotoxicity have been observed . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites These metabolites may have different pharmacological activities and contribute to the overall effects of the compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other molecular targets . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, although these processes require further investigation. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutyrylphenyl)propane typically involves the Friedel-Crafts acylation of isobutyryl chloride with 4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutyrylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOFMRLNOMBWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401233
Record name 2-(4-ISOBUTYRYLPHENYL)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72846-62-9
Record name 2-(4-ISOBUTYRYLPHENYL)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isobutyrylphenyl)propane
Reactant of Route 2
Reactant of Route 2
2-(4-Isobutyrylphenyl)propane
Reactant of Route 3
Reactant of Route 3
2-(4-Isobutyrylphenyl)propane
Reactant of Route 4
Reactant of Route 4
2-(4-Isobutyrylphenyl)propane
Reactant of Route 5
Reactant of Route 5
2-(4-Isobutyrylphenyl)propane
Reactant of Route 6
Reactant of Route 6
2-(4-Isobutyrylphenyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.